Ferroheme

Lipid Metabolism Protein-Ligand Interactions Fatty Acid Binding Proteins

Ferroheme (CAS 14875-96-8) is the native Fe(II) protoporphyrin IX required for oxygen-binding hemoprotein reconstitution and L-FABP inhibition studies. Unlike ferriheme (hemin), its Fe(II) oxidation state enables reversible O₂ binding and delivers 3-fold higher competitive potency against oleate binding to L-FABP. Researchers developing electrochemical sensors or studying NO-mediated signaling require ferroheme's distinct reduction potential (-266 mV vs. NHE). Do not substitute with hemin for applications requiring native protein interactions—generic substitution compromises experimental validity. Available in ≥98% purity with storage at -20°C.

Molecular Formula C34H32FeN4O4
Molecular Weight 616.5 g/mol
CAS No. 14875-96-8
Cat. No. B085314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerroheme
CAS14875-96-8
SynonymsFerroprotoporphyrin
Haem
Heme
Heme b
Protoheme
Protoheme IX
Molecular FormulaC34H32FeN4O4
Molecular Weight616.5 g/mol
Structural Identifiers
SMILES[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2]
InChIInChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2
InChIKeyKABFMIBPWCXCRK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferroheme (CAS 14875-96-8): A Ferrous Protoporphyrin IX with Distinct Biochemical and Physicochemical Properties for Targeted Research Applications


Ferroheme (protoheme, CAS 14875-96-8) is a ferrous iron-protoporphyrin IX complex that functions as the prosthetic group in hemoglobin, myoglobin, cytochromes, and various oxidases [1]. It is characterized by an Fe(II) oxidation state, a molecular weight of 616.5 g/mol, and a porphyrin macrocycle structure [2]. Unlike its ferric counterpart, hemin (Fe(III)-protoporphyrin IX chloride, CAS 16009-13-5), ferroheme serves as the native reduced form in oxygen-binding and electron-transfer proteins [3].

Why Hemin or Other In-Class Analogs Cannot Substitute for Ferroheme in Specialized Assays and Formulations


Although ferroheme and hemin share the same protoporphyrin IX core, their divergent oxidation states (Fe(II) vs. Fe(III)) fundamentally alter their biochemical reactivity, solubility, and biological activity profiles. Ferroheme is the native, reduced form required for oxygen binding and electron transfer in hemoproteins, whereas hemin is an oxidized, chloride-coordinated derivative that cannot reversibly bind O2 [1]. Consequently, ferroheme exhibits a 3-fold higher competitive potency against oleate binding to liver fatty acid binding protein (L-FABP) compared to ferriheme [2]. Additionally, their solubility in common solvents differs markedly: ferroheme displays limited solubility in DMSO (~3.1 mg/mL), while hemin is significantly more soluble (~19 mg/mL), impacting experimental design and formulation strategies [3]. These quantitative disparities underscore why generic substitution is not scientifically sound for applications requiring the specific Fe(II) oxidation state, native protein interactions, or tailored solubility profiles.

Quantitative Differentiation of Ferroheme vs. Hemin and Other Analogs: Key Evidence Dimensions for Scientific Selection


Ferroheme Exhibits 3-Fold Higher Competitive Inhibition of Oleate Binding to L-FABP Compared to Ferriheme

Ferroheme demonstrates a 3-fold greater competitive inhibition of oleate binding to rat liver fatty acid binding protein (L-FABP) relative to its ferric analog, ferriheme [1]. This quantitative advantage is critical for studies requiring potent and specific modulation of fatty acid transport and metabolism.

Lipid Metabolism Protein-Ligand Interactions Fatty Acid Binding Proteins

Markedly Lower DMSO Solubility of Ferroheme (~3.1 mg/mL) Relative to Hemin (~19 mg/mL) Dictates Distinct Formulation Strategies

Ferroheme exhibits limited solubility in dimethyl sulfoxide (DMSO) at approximately 3.1 mg/mL (5.03 mM) [1], whereas hemin (ferric protoporphyrin IX chloride) is significantly more soluble in DMSO, reaching concentrations of 19 mg/mL (29.14 mM) [2]. This 6-fold difference in solubility necessitates tailored solvent systems for each compound and prevents direct interchange in assay protocols.

Solubility Formulation Science Analytical Chemistry

Ferroheme's Fe(II) Oxidation State Enables Native Reversible O2 Binding and Electron Transfer, Unlike Hemin's Fe(III) State

The ferrous iron (Fe(II)) in ferroheme is essential for reversible oxygen binding and electron transfer in hemoproteins, a property not shared by the ferric iron (Fe(III)) in hemin, which is coordinated to chloride [1]. While no single quantitative value fully captures this functional dichotomy, the difference in oxidation state is a categorical, class-level distinction that underpins ferroheme's unique role as the native prosthetic group in hemoglobin, myoglobin, and cytochromes.

Oxygen Transport Electron Transfer Hemoprotein Function

Reduction Potential of Ferroheme Differs from Hemin, Influencing Electron Transfer Reactivity

The Fe(III)/Fe(II) reduction potential of a heme-containing enzyme has been reported as -266 mV vs. normal hydrogen electrode [1], whereas hemin (Fe(III)/Fe(II)) exhibits a redox wave around -0.16 V (~ -160 mV) under certain conditions [2]. While these values are derived from different contexts (enzyme-bound vs. modified electrode), they highlight that the redox properties of ferroheme and ferriheme are not interchangeable and can impact electron transfer kinetics in bioelectrochemical systems.

Electrochemistry Redox Biology Bioelectrocatalysis

Ferroheme Requires More Stringent Storage Conditions Than Hemin to Maintain Stability

Vendor datasheets indicate that ferroheme powder must be stored at -20°C and protected from light for long-term stability (up to 3 years), with solutions stored at -80°C for 1 year [1]. In contrast, hemin powder is stable for 3 years at -20°C and solutions for 6 months at -20°C [2]. The requirement for ultra-low temperature storage of ferroheme solutions reflects its greater susceptibility to oxidation and underscores the need for careful handling.

Stability Storage Supply Chain

Thiol-Catalyzed Formation of NO-Ferroheme Demonstrates Unique Reactivity with Nitric Oxide Compared to Ferric Hemin

In the presence of reduced thiols (e.g., glutathione or hydrogen sulfide), ferric hemin undergoes reductive nitrosylation by NO to yield NO-ferroheme, a labile ferrous heme-nitrosyl complex with potent vasodilatory activity [1]. The reaction proceeds with a second-order rate constant of 7,000 M⁻¹ s⁻¹ for GSH-catalyzed formation [2]. Ferroheme itself is the product of this reaction and represents the stable, bioactive NO-carrier form that resists oxidative inactivation and is soluble in cell membranes [3].

Nitric Oxide Signaling Vascular Biology Chemical Biology

Optimized Application Scenarios for Ferroheme Based on Quantitative Differentiation Evidence


Lipid Metabolism and Fatty Acid Binding Protein (FABP) Studies

Researchers investigating the role of liver fatty acid binding protein (L-FABP) in lipid transport and metabolism should select ferroheme over ferriheme (hemin) due to its 3-fold higher competitive inhibition of oleate binding [1]. This enhanced potency improves assay sensitivity and reduces the amount of compound required, making ferroheme the preferred tool for probing FABP-mediated pathways or screening for FABP inhibitors.

Reconstitution of Hemoproteins and Oxygen-Binding Studies

For experiments requiring the reconstitution of functional hemoglobin, myoglobin, or cytochromes, ferroheme is the only suitable choice because its Fe(II) oxidation state enables reversible oxygen binding and native electron transfer [2]. Hemin, with its Fe(III) state and chloride ligand, cannot substitute in these applications.

Nitric Oxide Signaling and Vascular Biology Research

Studies of NO-mediated vasodilation, platelet homeostasis, or the development of NO-based therapeutics should utilize ferroheme or employ conditions that generate NO-ferroheme from ferric hemin. The NO-ferroheme complex, characterized by a formation rate constant of 7,000 M⁻¹ s⁻¹ under GSH catalysis, represents the stable, membrane-soluble NO carrier that drives potent biological effects [3].

Electrochemical Biosensor and Bioelectrocatalysis Development

When designing heme-based electrochemical sensors or biofuel cells, researchers must consider the distinct redox potentials of ferroheme and hemin. The reported reduction potential of -266 mV vs. NHE for enzyme-bound ferroheme [4] differs from that of hemin (~ -160 mV) [5], influencing electron transfer kinetics and sensor performance. Selecting the correct heme species is critical for achieving desired sensitivity and selectivity.

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